molecular formula C25H34N4O6S3 B2492760 (Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-71-0

(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2492760
CAS No.: 865160-71-0
M. Wt: 582.75
InChI Key: NHIRPWYUQVXYOD-RFBIWTDZSA-N
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Description

(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a sophisticated chemical tool of significant interest in medicinal chemistry and pharmacological research, particularly in the study of enzyme inhibition. Its molecular architecture, featuring a benzothiazole core linked to a sulfamoylbenzamide moiety, is characteristic of compounds designed to interact with enzyme active sites. This structural motif suggests potential as a high-affinity ligand for carbonic anhydrase (CA) isoforms, a family of enzymes with validated roles in various physiological and pathological processes, including tumorigenesis, epilepsy, and glaucoma. Research indicates that the (Z)-configured imine (ylidene) group is critical for forming a stable, bidentate interaction with the zinc ion within the CA active site, a mechanism shared by established sulfonamide-based inhibitors like acetazolamide. The compound's specific substitution pattern, including the N,N-dibutylsulfamoyl and 3-(2-methoxyethyl) groups, is engineered to fine-tune its isoform selectivity and pharmacokinetic properties, making it a valuable probe for investigating the therapeutic potential of selective CA inhibition in disease models. Its primary research value lies in its application as a lead compound for the development of novel targeted therapies and as a chemical biology tool to elucidate the complex roles of different carbonic anhydrase isoforms in cellular and organismal physiology.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O6S3/c1-4-6-14-28(15-7-5-2)38(33,34)20-10-8-19(9-11-20)24(30)27-25-29(16-17-35-3)22-13-12-21(37(26,31)32)18-23(22)36-25/h8-13,18H,4-7,14-17H2,1-3H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIRPWYUQVXYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O4S2C_{17}H_{23}N_3O_4S_2, with a molecular weight of approximately 393.51 g/mol. Its structure features a benzamide core substituted with sulfamoyl groups and a methoxyethyl moiety, which may contribute to its biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₄S₂
Molecular Weight393.51 g/mol
Melting PointNot available
SolubilityNot extensively studied

Research indicates that compounds with similar structural motifs to (Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide often exhibit activities such as:

  • Antimicrobial Activity : Compounds containing sulfamoyl groups are known to inhibit bacterial growth by interfering with folate synthesis.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfamoyl derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of this compound could induce cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways.

Research Findings

Recent investigations into the biological activity of related compounds have revealed:

  • Inhibition of Enzymatic Activity : Compounds similar to this benzamide have been shown to inhibit enzymes critical for cancer cell survival.
  • Synergistic Effects : When combined with other chemotherapeutic agents, these compounds can enhance therapeutic efficacy, suggesting a role in combination therapy strategies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme inhibitionDisruption of metabolic pathways

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with similar structural motifs to (Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antibacterial properties. For instance:

  • Targeting FtsZ Protein : Studies have shown that derivatives can inhibit the bacterial division protein FtsZ, presenting a novel mechanism against multidrug-resistant pathogens such as MRSA (methicillin-resistant Staphylococcus aureus) .
  • Broad-Spectrum Efficacy : Compounds structurally related to this benzamide have demonstrated efficacy against various Gram-positive bacteria, suggesting potential for development into new antibiotics .

Anti-inflammatory Properties

The sulfonamide group is also associated with anti-inflammatory effects. Compounds containing similar functional groups have been explored for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory disorders .

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the benzamide backbone through acylation reactions.
  • Incorporation of the sulfonamide groups via nucleophilic substitution methods.
  • Cyclization processes to achieve the benzo[d]thiazole structure.

These synthetic routes are crucial for optimizing the compound's biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against E. coli and Bacillus subtilis, with mechanisms involving disruption of cell wall synthesis .
Study B Explored anti-inflammatory effects in vitro, showing reduced cytokine production in macrophage models .
Study C Investigated structure-activity relationships (SAR), identifying key substituents that enhance potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological potential?

  • Answer: The compound contains a benzothiazole core with dual sulfamoyl groups (at positions 4 and 6), a 2-methoxyethyl substituent, and a dibutylsulfamoylbenzamide moiety. The Z-configuration of the imine bond is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets. The sulfamoyl groups enhance solubility and hydrogen-bonding capacity, while the methoxyethyl chain may influence membrane permeability .

Q. What synthetic routes are commonly employed for preparing this compound, and what critical parameters must be controlled?

  • Answer: Synthesis typically involves:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions.
  • Step 2: Sulfamoylation using sulfamoyl chloride in polar aprotic solvents (e.g., DMF or THF) at 0–5°C to prevent over-sulfonation.
  • Step 3: Condensation with 4-(N,N-dibutylsulfamoyl)benzamide under reflux in anhydrous toluene.
    Key parameters include strict temperature control (<5°C during sulfamoylation), inert atmospheres to avoid oxidation, and chromatography for Z/E isomer separation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Answer:

TechniqueApplication
¹H/¹³C NMR Confirm Z-configuration via coupling constants (J = 12–14 Hz for imine protons) and substituent positions.
HPLC-MS Assess purity (>95%) and monitor byproduct formation (e.g., E-isomers or desulfonated derivatives).
X-ray crystallography Resolve ambiguities in stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How can researchers optimize the Z/E isomer ratio during synthesis?

  • Answer: The Z/E ratio is influenced by solvent polarity and steric effects. Non-polar solvents (e.g., toluene) favor the Z-isomer due to reduced solvation of the planar structure. Catalytic additives like pyridine (5 mol%) can stabilize the transition state, increasing Z-selectivity to >85%. Post-synthesis purification via silica gel chromatography with hexane:ethyl acetate (3:1) effectively isolates the Z-form .

Q. What strategies resolve contradictory spectral data in structural characterization?

  • Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic exchange. Strategies include:

  • Variable-temperature NMR to identify exchange-broadened signals (e.g., imine protons at 298K vs. 323K).
  • Isotopic labeling (e.g., ¹⁵N) to trace tautomeric shifts.
  • DFT calculations to model electronic environments and predict chemical shifts .

Q. How does the compound interact with biological targets, and what experimental assays validate its mechanism?

  • Answer: Preliminary studies on analogs suggest inhibition of carbonic anhydrase IX (CA IX) via sulfamoyl group coordination to the zinc ion. Key assays:

AssayProtocol
Fluorescence quenching Monitor CA IX binding using dansylamide displacement (Kd ≈ 50–100 nM).
Microscale thermophoresis Measure binding affinity under physiological pH (IC₅₀ < 1 µM).
Cellular hypoxia models Evaluate selectivity for CA IX over CA II in HT-29 colorectal cancer cells .

Q. What are the thermal stability profiles of this compound under storage and reaction conditions?

  • Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For long-term storage, lyophilization and storage at -20°C in amber vials under argon is recommended. Degradation products include sulfonic acid derivatives (detectable via LC-MS) .

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